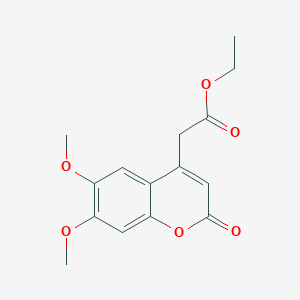oxophosphanium CAS No. 88648-05-9](/img/structure/B14383937.png)
[(4-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)methoxyoxophosphanium is a chemical compound with the molecular formula C8H10FO2P It is characterized by the presence of a fluorophenyl group, a methoxy group, and an oxophosphanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 4-fluorophenol with a suitable phosphonium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of (4-Fluorophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(4-Fluorophenyl)methoxyoxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (4-Fluorophenyl)methoxyphosphine
- (4-Fluorophenyl)methoxyphosphonium
Uniqueness
(4-Fluorophenyl)methoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it valuable for specialized applications.
特性
CAS番号 |
88648-05-9 |
|---|---|
分子式 |
C9H11FO3P+ |
分子量 |
217.15 g/mol |
IUPAC名 |
(4-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/q+1 |
InChIキー |
RWHLHXCWIZMKSF-UHFFFAOYSA-N |
正規SMILES |
CC(O)[P+](=O)OCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




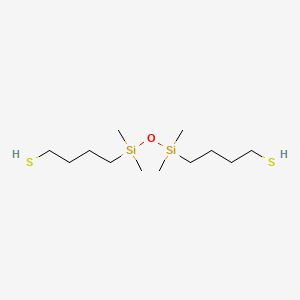
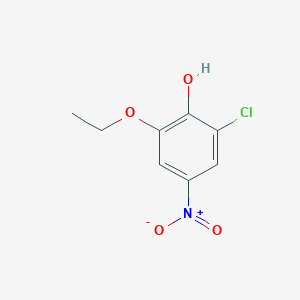
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
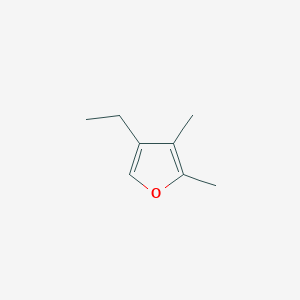
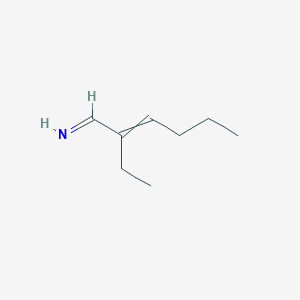
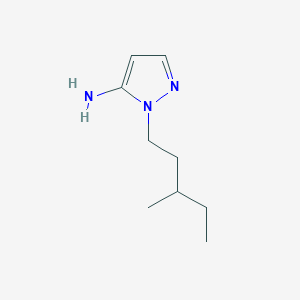
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)


